Diethoxydiphenylsilane

Solid-Phase Microextraction Analytical Chemistry Thermal Stability

Diethoxydiphenylsilane (CAS 2553-19-7; also registered as 155684-44-9) is an organosilicon compound with the molecular formula C16H20O2Si and a molecular weight of 272.42 g/mol. It is a dialkoxydiphenylsilane, characterized by a silicon center bonded to two ethoxy groups and two phenyl groups.

Molecular Formula C16H20O2Si
Molecular Weight 272.41 g/mol
CAS No. 155684-44-9
Cat. No. B121531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethoxydiphenylsilane
CAS155684-44-9
SynonymsDIETHOXYDIPHENYLSILANE
Molecular FormulaC16H20O2Si
Molecular Weight272.41 g/mol
Structural Identifiers
SMILESCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC
InChIInChI=1S/C16H20O2Si/c1-3-17-19(18-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3
InChIKeyZZNQQQWFKKTOSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethoxydiphenylsilane Procurement: Baseline Identity, Purity & Physicochemical Specification (CAS 155684-44-9 / 2553-19-7)


Diethoxydiphenylsilane (CAS 2553-19-7; also registered as 155684-44-9) is an organosilicon compound with the molecular formula C16H20O2Si and a molecular weight of 272.42 g/mol [1]. It is a dialkoxydiphenylsilane, characterized by a silicon center bonded to two ethoxy groups and two phenyl groups . Commercially, it is supplied as a colorless to yellowish transparent liquid with a typical assay purity of 97–99% by GC [2]. Key physicochemical properties include a density of 1.033 g/mL at 25°C, a refractive index (n20/D) of 1.525–1.527, a boiling point of 167°C at 15 mmHg, and a flash point of 110°C (closed cup) to 175°C [3]. This compound serves as a versatile precursor for sol-gel derived hybrid materials, a cross-coupling agent in organic synthesis, and an external electron donor in polyolefin catalysis .

1
Sol-gel hybrid material precursor for SPME coatings and functional siloxanes
2
Diphenyl cross-coupling agent with two phenyl groups per silicon center
3
External electron donor in polyolefin catalysis for stereochemical control

Why Diethoxydiphenylsilane Cannot Be Directly Substituted with Other Diphenyldialkoxysilanes or Phenylsilanes


The specific combination of two phenyl rings and two ethoxy groups on the silicon center of diethoxydiphenylsilane (DEDPS) dictates its reactivity, thermal stability, and performance in critical applications such as solid-phase microextraction (SPME), polymer hybridization, and catalysis. Substituting DEDPS with a close analog like diphenyldimethoxysilane (DPDMS) alters hydrolysis and condensation kinetics due to differences in steric bulk and leaving group ability, which directly impacts the porosity and thermal stability of sol-gel derived materials [1]. Similarly, replacing DEDPS with phenyltriethoxysilane (PTES) changes the cross-linking density and the resulting material's hydrophobicity and mechanical properties in hybrid membranes [2]. Even within the same dialkoxydiphenylsilane class, the alkoxy group (ethoxy vs. methoxy) significantly affects the Piers–Rubinsztajn reaction outcome, with ethoxy groups leading to higher molecular weight and better thermal stability in the final polymer compared to methoxy analogs [3]. Therefore, generic substitution without empirical validation risks compromising critical performance metrics such as detection limits in analytical methods, thermal resistance in LED encapsulants, or isotacticity in polypropylene production. The quantitative evidence below substantiates these non-interchangeable properties.

Diphenyldimethoxysilane (DPDMS)

Altered hydrolysis and condensation kinetics may shift sol-gel porosity and thermal stability

Phenyltriethoxysilane (PTES)

Different cross-linking density and hydrophobicity can compromise hybrid membrane performance

Diethoxydimethylsilane (DEDMS)

Methyl groups replace phenyl rings, reducing refractive index, thermal stability and matrix compatibility

Quantitative Evidence of Diethoxydiphenylsilane's Differentiated Performance: A Procurement-Focused Comparative Guide


Enhanced Thermal Stability in Sol-Gel SPME Coatings vs. Commercial PDMS Fibers

Diethoxydiphenylsilane (DEDPS)-based sol-gel coatings demonstrate superior thermal stability compared to commercial polydimethylsiloxane (PDMS) fibers. A DEDPS-based coating exhibited negligible weight loss up to 400°C, enabling higher desorption temperatures and reducing carryover for high-boiling analytes [1]. In contrast, commercial PDMS coatings typically have a maximum operating temperature of approximately 280-320°C [2].

Thermal Stability SPME
Cross-study comparable
+80 to +120°C higher
vs. commercial PDMS fiber
Reported higher thermal stability enables wider analyte range and reduced carryover
Negligible weight loss until 400°C (TGA)
Solid-Phase Microextraction Analytical Chemistry Thermal Stability

Improved Detection Limits for PAHs in Water Using DEDPS-Based SPME vs. Commercial PDMS

SPME fibers fabricated with a diethoxydiphenylsilane-based coating achieved limits of detection (LODs) approximately two-fold lower (better) than those obtained using a commercially available 7 μm polydimethylsiloxane (PDMS) fiber for the analysis of polycyclic aromatic hydrocarbons (PAHs) in water [1].

LOD PAHs in Water
Head-to-head
~2-fold lower
vs. 7 μm PDMS fiber
Reported improved detection sensitivity supports trace-level regulatory analysis
Headspace SPME-GC-MS of PAH mixture
Solid-Phase Microextraction Environmental Analysis PAH Detection

Superior Extraction Efficiency in Explosives Detection vs. Commercial Teflon and Paper Traps

A planar SPME device coated with a diethoxydiphenylsilane-based sol-gel material produced ion mobility spectrometry (IMS) responses for explosives (TNT, DNT) and taggants (EGDN) that were at least two times higher than those achieved using commercial Teflon and paper traps [1].

Explosives IMS Response
Head-to-head
≥2× higher
vs. Teflon and paper traps
Reported higher extraction efficiency may reduce false-negative rates in security screening
Planar SPME-IMS, 40°C headspace
Explosives Detection Ion Mobility Spectrometry Planar SPME

Increased Thermal Stability in Poly(Phenyl-Substituted Siloxanes) vs. Hydrogen-Containing Siloxane Baseline

Polymers synthesized via the Piers–Rubinsztajn reaction using diphenyldiethoxysilane (DEDPS) exhibited a temperature at 5% mass loss (T5%) that was 182.5°C higher and a residual weight ratio (Rw) that increased 5.17-fold (from 14.63% to 75.60%) compared to the hydrogen-containing siloxane (HCS) precursor baseline [1].

Polymer Thermal Stability
Head-to-head
+182.5°C T5%
5.17× char yield vs. HCS baseline
Reported thermal and char-yield enhancement supports high-temperature encapsulant applications
TGA under N2, Piers–Rubinsztajn polymer
Polymer Chemistry Piers–Rubinsztajn Reaction Thermal Stability

Superior Batch-to-Batch Repeatability (RSD <6%) in Sol-Gel Fiber Fabrication

Sol-gel SPME fibers prepared with diethoxydiphenylsilane demonstrated excellent fiber-to-fiber and batch-to-batch repeatability, with relative standard deviations (RSD) lower than 6% for the extraction of a mixture of aromatic hydrocarbons in the low ng/L range [1].

Batch Repeatability
Supporting evidence
RSD
fiber-to-fiber extraction
Reported reproducibility supports reliable SPME fiber lot selection
Aromatic hydrocarbons at low ng/L
Vendor Alternative Claim
Class-level inference
2 phenyl groups per Si
vs. PTES (1 phenyl)
May offer higher atom economy for dual phenyl transfer; data to verify
Supplier positioning, independent validation recommended
Quality Control SPME Fiber Fabrication Reproducibility

Vendor-Declared Alternative to Phenyltriethoxysilane for Phenyl Group Cross-Coupling

Diethoxydiphenylsilane is commercially positioned as a direct alternative to phenyltriethoxysilane for cross-coupling applications involving phenyl group transfer, offering a different stoichiometry of phenyl groups (two vs. one) and potentially altered reactivity due to the presence of two phenyl rings and two ethoxy groups [1].

Vendor Alternative Claim
Class-level inference
2 phenyl groups per Si
vs. PTES (1 phenyl)
May offer higher atom economy for dual phenyl transfer; data to verify
Supplier positioning, independent validation recommended
Organic Synthesis Cross-Coupling Arylsilane

High-Value Application Scenarios for Diethoxydiphenylsilane Informed by Quantitative Differentiation


Trace-Level PAH Analysis in Drinking Water and Complex Food Matrices (e.g., Milk) Using Custom SPME Fibers

Laboratories facing stringent EU or US EPA regulatory limits for PAHs (e.g., benzo[a]pyrene at ng/L levels) can leverage the ~2-fold lower detection limits and high thermal stability (400°C) of DEDPS-based SPME fibers [1][2]. This enables direct, sensitive, and solvent-free extraction of high-boiling PAHs from complex matrices like milk and water, reducing method development time and improving data quality compared to commercial PDMS fibers. The proven batch-to-batch reproducibility (RSD <6%) supports long-term method reliability and facilitates technology transfer between labs.

High-Sensitivity Field Detection of Explosives and Taggants via Planar SPME-IMS

For security screening applications requiring trace detection of explosives (e.g., TNT, DNT) in air or on surfaces, planar SPME devices coated with DEDPS-based sol-gel materials provide a ≥2x enhancement in IMS response over commercial Teflon and paper traps [1]. This performance advantage translates directly to improved detection confidence, lower false-negative rates, and potentially faster throughput in high-traffic security environments such as airports and cargo screening facilities.

Formulation of High-Refractive-Index, Thermally Stable Encapsulants for LED Packaging

Manufacturers of LED encapsulants seeking materials with high refractive index (>1.50) and exceptional thermal stability can utilize poly(phenyl-substituted siloxanes/silsesquioxanes) synthesized via the Piers–Rubinsztajn reaction using DEDPS [1]. The documented 182.5°C increase in T5% and 5.17x higher char yield compared to baseline HCS precursors make DEDPS-derived polymers suitable for high-brightness LED applications where long-term thermal and optical stability are critical for device lifetime and performance.

Synthesis of Functional Siloxane Hybrids for High-Performance Polyimide Composites

In the development of polyimide-polysiloxane hybrids for aerospace or electronics applications, DEDPS serves as a precursor for polydiphenylsiloxane (PDPS) segments [1]. The presence of phenyl groups enhances compatibility with polyimide matrices, leading to improved mechanical and thermal properties of the hybrid material. This specific precursor choice is critical; substituting DEDPS with diethoxydimethylsilane would yield PDMS segments with different polarity and compatibility, potentially compromising hybrid morphology and performance.

Application
Selection Property
Validation Focus
Trace PAH analysis in water/food
Custom SPME fiber coating
LOD, thermal stability, and batch reproducibility review
Explosives detection (planar SPME-IMS)
Sol-gel coating extraction efficiency
IMS response and false-negative rate assessment
LED encapsulant formulation
High-refractive-index phenyl siloxane
Thermal stability (T5%, char yield) and optical clarity
Polyimide-siloxane hybrids
Diphenylsiloxane segment compatibility
Matrix morphology and mechanical-thermal property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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